![molecular formula C23H22O2 B14282858 4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol CAS No. 139601-37-9](/img/structure/B14282858.png)
4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol is a complex organic compound that features a tetrahydronaphthalene moiety attached to a biphenyl structure with two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene derivative. One common method is the catalytic hydrogenation of naphthalene using nickel catalysts . The resulting 1,2,3,4-tetrahydronaphthalene can then be methylated to form 2-methyl-1,2,3,4-tetrahydronaphthalene .
The next step involves the coupling of the methylated tetrahydronaphthalene with a biphenyl derivative. This can be achieved through a Friedel-Crafts alkylation reaction, where the tetrahydronaphthalene derivative reacts with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or to alter the tetrahydronaphthalene moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine, along with catalysts such as iron(III) chloride, can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups into the aromatic rings.
科学的研究の応用
4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid
- 1,2,3,4-Tetrahydro-2-methylnaphthalene
- 1,2,3,4-Tetrahydro-1-naphthol
Uniqueness
4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol is unique due to the presence of both the tetrahydronaphthalene and biphenyl moieties, along with the hydroxyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
139601-37-9 |
|---|---|
分子式 |
C23H22O2 |
分子量 |
330.4 g/mol |
IUPAC名 |
2-(2-methyl-3,4-dihydro-1H-naphthalen-2-yl)-5-phenylbenzene-1,4-diol |
InChI |
InChI=1S/C23H22O2/c1-23(12-11-16-7-5-6-10-18(16)15-23)20-14-21(24)19(13-22(20)25)17-8-3-2-4-9-17/h2-10,13-14,24-25H,11-12,15H2,1H3 |
InChIキー |
GVOSQZWLBGBQMW-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=CC=CC=C2C1)C3=C(C=C(C(=C3)O)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(Propan-2-yl)oxy]-1,4-oxathiepane](/img/structure/B14282786.png)
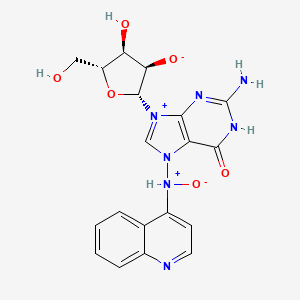
![2-[(Naphthalen-1-yl)oxy]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14282803.png)


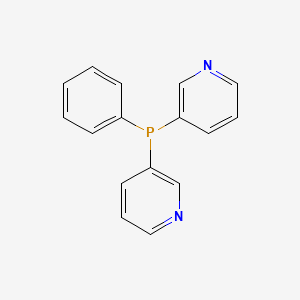

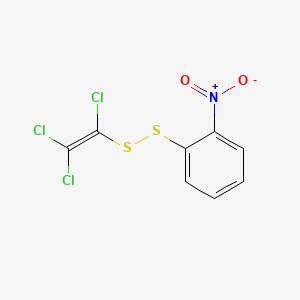
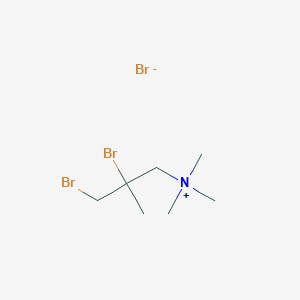
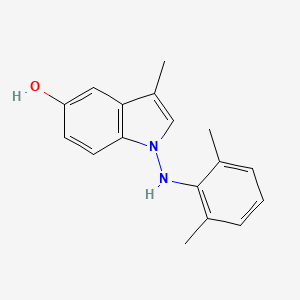
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)

![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)
